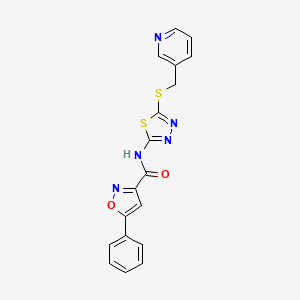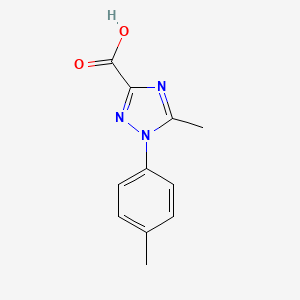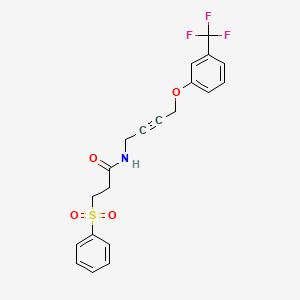![molecular formula C9H8ClKN2O3 B2769356 Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate CAS No. 2377035-97-5](/img/structure/B2769356.png)
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate, also known as potassium ( (4-chlorophenyl)carbamoyl)glycinate, is a chemical compound with the CAS Number: 2377035-97-5 . It has a molecular weight of 266.73 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9ClN2O3.K/c10-6-1-3-7 (4-2-6)12-9 (15)11-5-8 (13)14;/h1-4H,5H2, (H,13,14) (H2,11,12,15);/q;+1/p-1 . The InChI key is ATUKUCLBTOKJEE-UHFFFAOYSA-M . Physical And Chemical Properties Analysis
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate is a salt . More specific physical and chemical properties are not available.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Approaches
Research demonstrates methods for synthesizing potassium compounds with complex organic structures, optimizing reaction processes for industrial production due to simplicity and cost-effectiveness. For example, the synthesis of potassium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate shows a total yield rate of 75.8%, validated through NMR spectroscopy, indicating the feasibility of synthesizing similar potassium-based organic compounds for various applications (Wang Yong-sheng, 2007).
Structural Characterization
The detailed structural characterization of potassium compounds, such as the crystal structure analysis of potassium 2-(N-hydroxycarbamoyl)acetate monohydrate, provides insights into their chemical behavior and potential applications. Such studies reveal the coordination sphere of potassium ions and the network of hydrogen bonds, essential for understanding the compound's reactivity and interaction with other molecules (E. Prisyazhnaya et al., 2009).
Applications in Environmental Science and Technology
- Water Treatment: Potassium ferrate (VI) has been explored for its efficacy in treating water by oxidizing organic pollutants. Studies on the degradation of phenol and chlorophenols by potassium ferrate under varying pH levels indicate its potential in removing hazardous substances from water, offering a basis for its application in environmental remediation and water purification technologies (N. Graham et al., 2004).
Applications in Agriculture
- Fertilizer Efficiency: Research on the effects of polymer-coated potassium chloride on cotton yield suggests that potassium compounds can significantly influence agricultural productivity. This study indicates that optimizing potassium fertilizer formulations could enhance crop yields, potassium use efficiencies, and economic benefits, underlining the importance of potassium in agriculture (Xiuyi Yang et al., 2017).
Applications in Energy Storage
- Potassium-Ion Batteries: Concentrated potassium acetate has been investigated as a water-in-salt electrolyte for potassium-ion batteries. This application demonstrates a wide potential window and facilitates the reversible operation of anode materials, highlighting the role of potassium compounds in developing advanced energy storage systems (Daniel P. Leonard et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
potassium;2-[(4-chlorophenyl)carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKUCLBTOKJEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)[O-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)

![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)

![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)